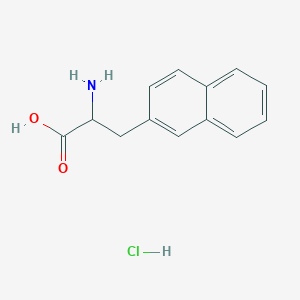

2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate naphthalene derivative.

Amination: The naphthalene derivative undergoes amination to introduce the amino group.

Coupling Reaction: The aminated naphthalene is then coupled with a propanoic acid derivative under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Naphthoquinone derivatives.

Reduction Products: Dihydronaphthalene derivatives.

Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context, but it may involve signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

2-Amino-3-(naphthalen-1-yl)propanoic acid: A similar compound with the naphthalene ring attached at a different position.

2-Amino-3-(4-nitrophenyl)propanoic acid: A derivative with a nitrophenyl group instead of a naphthalene ring.

Uniqueness: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride, is a non-proteinogenic amino acid derivative characterized by the presence of a naphthalene ring. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of this compound is C₁₃H₁₄ClNO₂, with a molecular weight of 251.71 g/mol. Below is a summary table of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 122745-12-4 |

| Molecular Weight | 251.71 g/mol |

| Solubility | Varies by solvent |

| Storage Conditions | -80°C for 6 months; -20°C for 1 month |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The naphthalene moiety can engage in π-π interactions while the amino acid structure allows for hydrogen bonding with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Enzyme Interaction Studies

Research indicates that derivatives of this compound can inhibit the trans-sialidase enzyme from Trypanosoma cruzi, which is a target for developing anti-Chagas agents. A study identified that certain derivatives exhibited high binding affinities and significant inhibitory effects on this enzyme, showcasing their potential in treating Chagas disease .

Antimicrobial Activity

In vitro studies have demonstrated that various derivatives of 2-Amino-3-(naphthalen-2-yl)propanoic acid exhibit antimicrobial properties. For instance, one study reported that compounds derived from this structure inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL, indicating potential applications in antifungal therapies .

Case Study 1: Inhibition of Trypanosoma cruzi Trans-Sialidase

A derivative known as D-11 was synthesized and tested against the TcTS enzyme. It showed an inhibition rate of 86.9% and a binding affinity significantly higher than the reference compound DANA. The study utilized molecular docking techniques to analyze interactions at the active site, revealing critical hydrogen bonds and stacking interactions with key amino acids .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various naphthalene derivatives, including those based on 2-Amino-3-(naphthalen-2-yl)propanoic acid. The results indicated that modifications to the naphthalene ring influenced the lytic activity against different strains of bacteria and fungi. For example, compounds with electron-donating substituents displayed enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Table: Summary of Biological Activities

Properties

Molecular Formula |

C13H14ClNO2 |

|---|---|

Molecular Weight |

251.71 g/mol |

IUPAC Name |

2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H |

InChI Key |

QXEYSNIVQNSZGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.